(Butan-2-yl)(furan-2-ylmethyl)amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(Butan-2-yl)(furan-2-ylmethyl)amine” consists of a butan-2-yl group and a furan-2-ylmethyl group connected by an amine functional group.
Scientific Research Applications
Furan Derivatives in Food Science
Furan derivatives, such as those related to (Butan-2-yl)(furan-2-ylmethyl)amine, are significant in food science for their occurrence, dietary exposures, and the need for mitigation measures due to potential toxicities. Furan, a food processing contaminant found in various products, has been extensively reviewed to understand its formation, occurrence, and dietary exposure. The review emphasizes the importance of mitigating furan levels in foods and exploring dietary supplements to protect against furan toxicity, highlighting the relevance of studying furan derivatives for food safety and public health (Zhang & Zhang, 2022).
Synthesis and Chemical Reactions
Research into arylmethylidene derivatives of 3H-furan-2-ones explores reactions with C-, N-, and other nucleophiles, producing a wide range of compounds. This work demonstrates the versatility of furan derivatives in synthesizing cyclic, acyclic, and heterocyclic compounds, highlighting the importance of this compound in chemical synthesis and the development of new materials (Kamneva et al., 2018).
Biomass Conversion and Sustainable Materials
Furan derivatives from plant biomass, such as 5-Hydroxymethylfurfural (HMF), are pivotal for sustainable chemistry, offering alternatives to non-renewable hydrocarbon sources. This area involves the conversion of biomass into furan derivatives, which serve as feedstocks for producing polymers, fuels, and other chemicals. The review underscores the role of furan derivatives in the transition towards renewable resources for chemical production, indicating the broader applications of compounds like this compound in environmental sustainability (Chernyshev et al., 2017).
Advanced Materials and Technologies
The exploration of amine-functionalized metal–organic frameworks (MOFs) for applications like CO2 capture demonstrates the relevance of amine and furan derivatives in developing new materials. Amine-functionalized MOFs, which may relate to the chemical functionalities of this compound, show promise for environmental applications, especially in capturing and separating greenhouse gases. This research area emphasizes the potential of furan derivatives in addressing climate change and pollution (Lin et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a broad spectrum of biological activity . They are the base structural fragment of clinically used drugs such as dantrolene (muscle relaxant), ranitidine (antiulcer drug), and nitrofurantoin (antibacterial agent) .
Mode of Action
It’s worth noting that furan derivatives have been shown to exhibit antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, antihyperglycemic, analgesic, anticonvulsant, and other activities .
Biochemical Pathways
Furan derivatives have been shown to interact with a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Furan derivatives have been shown to exhibit a wide range of advantageous biological and pharmacological characteristics .
properties
IUPAC Name |
N-(furan-2-ylmethyl)butan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-8(2)10-7-9-5-4-6-11-9/h4-6,8,10H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIPWNULFVPJQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.